YKL-06-061
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
YKL-06-061 is a potent, selective, second-generation salt-inducible kinase (SIK) inhibitor . It has IC50 values of 6.56 nM, 1.77 nM, and 20.5 nM for SIK1, SIK2, and SIK3, respectively .
Molecular Structure Analysis
The molecular formula of YKL-06-061 is C30H37N7O2 . Its exact mass is 527.30 and its molecular weight is 527.673 .Physical And Chemical Properties Analysis
YKL-06-061 is a solid, white to off-white compound . It has a molecular weight of 527.66 and a molecular formula of C30H37N7O2 .Scientific Research Applications
Inhibition of Salt-Inducible Kinases (SIKs)
YKL-06-061 is a potent, selective, second-generation salt-inducible kinase (SIK) inhibitor . It has IC50 values of 6.56 nM/1.77 nM/20.5 nM for SIK1/2/3, respectively . This makes it a valuable tool for studying the role of SIKs in various biological processes .
Cellular Profiling
YKL-06-061 has been used in cellular profiling studies. It has been found to dose-dependently upregulate mRNA levels of MITF and TRPM1 in vitro . This suggests that it could be used to study the regulation of these genes .
Pharmacodynamics
YKL-06-061 has demonstrated significant pharmacodynamic effects. For example, it induced significant pigmentation after 8 days of topical treatment of human skin explants . This suggests potential applications in dermatology and cosmetic science .
Epilepsy Research
Blocking salt-inducible kinases with YKL-06-061 has been shown to prevent PTZ-induced seizures in mice . This suggests that YKL-06-061 could be a valuable tool in epilepsy research .
Neurological Disease Research
Given its effect on preventing PTZ-induced seizures, YKL-06-061 could also be used in broader neurological disease research. For instance, it could be used to study diseases where SIK mutations have been identified .
Drug Development
Due to its potent inhibition of SIKs and its demonstrated effects in cellular profiling and pharmacodynamics, YKL-06-061 could potentially be used in drug development. Its effects on gene regulation and seizure prevention suggest potential therapeutic applications .
Mechanism of Action
Target of Action
YKL-06-061 is a potent, selective, second-generation salt-inducible kinase (SIK) inhibitor . The primary targets of YKL-06-061 are SIK1, SIK2, and SIK3 . The IC50 values for SIK1, SIK2, and SIK3 are 6.56 nM, 1.77 nM, and 20.5 nM, respectively . SIKs are a family of serine/threonine kinases that play crucial roles in cellular processes such as inflammation, metabolism, and transcription regulation.
Mode of Action
YKL-06-061 interacts with its targets (SIK1, SIK2, and SIK3) by inhibiting their kinase activity . This inhibition is reversible , meaning the compound can bind and unbind from the kinase, allowing for dynamic control of SIK activity.
Biochemical Pathways
The inhibition of SIKs by YKL-06-061 affects various biochemical pathways. One notable effect is the dose-dependent upregulation of MITF and TRPM1 mRNA levels in vitro . MITF is a transcription factor crucial for melanocyte development and function, while TRPM1 is a protein involved in melanin synthesis. Therefore, YKL-06-061 may influence pigmentation pathways.
Pharmacokinetics
The compound’s potent and selective inhibition of siks suggests it has sufficient bioavailability to exert its effects at the cellular level .
Result of Action
The molecular and cellular effects of YKL-06-061’s action include the upregulation of MITF and TRPM1 mRNA levels . This upregulation suggests that YKL-06-061 may enhance melanin synthesis, leading to increased pigmentation. In fact, YKL-06-061 has been shown to induce significant pigmentation after 8 days of topical treatment of human skin explants .
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-cyclobutyl-3-(2,6-dimethylphenyl)-7-[2-methoxy-4-(4-methylpiperazin-1-yl)anilino]-4H-pyrimido[4,5-d]pyrimidin-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H37N7O2/c1-20-7-5-8-21(2)27(20)36-19-22-18-31-29(33-28(22)37(30(36)38)23-9-6-10-23)32-25-12-11-24(17-26(25)39-4)35-15-13-34(3)14-16-35/h5,7-8,11-12,17-18,23H,6,9-10,13-16,19H2,1-4H3,(H,31,32,33) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVBAXIVNAHMIGH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)N2CC3=CN=C(N=C3N(C2=O)C4CCC4)NC5=C(C=C(C=C5)N6CCN(CC6)C)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H37N7O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
527.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
CID 132992144 |
Q & A
Q1: What is the primary finding of the research paper regarding YKL-06-061?
A1: The research demonstrates that YKL-06-061, a compound that blocks salt-inducible kinases (SIKs), effectively prevented seizures induced by pentylenetetrazole (PTZ) in mice []. This suggests that SIKs could be potential therapeutic targets for epilepsy treatment, and YKL-06-061 might serve as a lead compound for developing novel anti-seizure medications.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.